molecular formula C15H12ClN3O5 B11547407 2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide

Cat. No. B11547407
M. Wt: 349.72 g/mol
InChI Key: IHRXHYCYHKYNJP-CAOOACKPSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and a hydroxy-nitrophenyl group, linked through an acetohydrazide moiety.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetohydrazide with 3-hydroxy-4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, interacting with reactive oxygen species, and influencing cellular signaling mechanisms. The presence of the nitrophenyl and chlorophenoxy groups allows it to participate in redox reactions, thereby affecting cellular processes.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide can be compared with similar compounds such as:

    2-(4-chlorophenoxy)acetohydrazide: This compound lacks the nitrophenyl group and has different chemical and biological properties.

    3-hydroxy-4-nitrobenzaldehyde: This compound is a precursor in the synthesis of the target compound and has distinct reactivity due to the presence of the aldehyde group.

    4-chlorophenoxyacetic acid: This compound is structurally related but has different functional groups, leading to different chemical behavior and applications.

properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClN3O5/c16-11-2-4-12(5-3-11)24-9-15(21)18-17-8-10-1-6-13(19(22)23)14(20)7-10/h1-8,20H,9H2,(H,18,21)/b17-8+

InChI Key

IHRXHYCYHKYNJP-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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